molecular formula C7H5ClN2O5 B14631735 1-Chloro-5-methoxy-2,4-dinitrobenzene CAS No. 57356-27-1

1-Chloro-5-methoxy-2,4-dinitrobenzene

Cat. No.: B14631735
CAS No.: 57356-27-1
M. Wt: 232.58 g/mol
InChI Key: VEEIJKKBWGGVTJ-UHFFFAOYSA-N
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Description

1-Chloro-5-methoxy-2,4-dinitrobenzene is a chlorinated aromatic compound featuring a benzene ring substituted with two nitro groups (positions 2 and 4), a methoxy group (position 5), and a chlorine atom (position 1). Its molecular formula is C₇H₅ClN₂O₅, with a molecular mass of 244.58 g/mol. The electron-withdrawing nitro groups and chlorine atom create a highly polarized aromatic system, making it reactive in nucleophilic substitution and conjugation reactions. This compound is utilized in synthetic chemistry as an intermediate for pharmaceuticals and agrochemicals, and its structural analogs are studied in biochemical assays, particularly for glutathione S-transferase (GST) activity .

Properties

CAS No.

57356-27-1

Molecular Formula

C7H5ClN2O5

Molecular Weight

232.58 g/mol

IUPAC Name

1-chloro-5-methoxy-2,4-dinitrobenzene

InChI

InChI=1S/C7H5ClN2O5/c1-15-7-2-4(8)5(9(11)12)3-6(7)10(13)14/h2-3H,1H3

InChI Key

VEEIJKKBWGGVTJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-5-methoxy-2,4-dinitrobenzene can be synthesized through nucleophilic aromatic substitution reactions. One common method involves the treatment of 1-chloro-2,4-dinitrobenzene with sodium methoxide in methanol. The reaction proceeds via the formation of a Meisenheimer complex, which then eliminates a chloride ion to form the desired product .

Industrial Production Methods: Industrial production of 1-chloro-5-methoxy-2,4-dinitrobenzene typically involves large-scale nucleophilic aromatic substitution reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for efficient production.

Mechanism of Action

The mechanism of action of 1-chloro-5-methoxy-2,4-dinitrobenzene primarily involves nucleophilic aromatic substitution. The presence of electron-withdrawing nitro groups activates the aromatic ring towards nucleophilic attack. The nucleophile attacks the carbon atom bonded to the chlorine, forming a Meisenheimer complex, which then eliminates the chloride ion to form the final product .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-Chloro-2,4-dimethoxy-5-nitrobenzene (CAS 119-21-1)

  • Molecular Formula: C₈H₈ClNO₄
  • Molecular Mass : 217.61 g/mol
  • Substituents : Chlorine (position 1), methoxy (positions 2 and 4), nitro (position 5).
  • Key Differences: The target compound has two nitro groups (positions 2 and 4) versus one nitro group in this analog. The additional methoxy group in the analog increases electron density on the ring, reducing reactivity toward electrophiles compared to the electron-deficient target compound.

1-Fluoro-5-methoxy-2,4-dinitrobenzene

  • Substituents : Fluorine (position 1), methoxy (position 5), nitro (positions 2 and 4).
  • Key Differences :
    • Fluorine’s higher electronegativity and smaller atomic radius compared to chlorine alter reactivity. Fluorine is a better leaving group in aromatic substitution, enabling faster reactions in synthetic pathways.
    • Used in the synthesis of benzoxazine derivatives and pharmaceuticals .

1-Chloro-2,4-dinitrobenzene (CDNB)

  • Molecular Formula : C₆H₃ClN₂O₄
  • Molecular Mass : 202.55 g/mol
  • Substituents : Chlorine (position 1), nitro (positions 2 and 4).
  • Key Differences :
    • The absence of a methoxy group in CDNB increases its electrophilicity, making it a standard substrate for GST assays (conjugation with glutathione).
    • The target compound’s methoxy group may reduce GST binding affinity due to steric hindrance or electronic effects.
    • CDNB is widely used in toxicology studies, while the target compound’s applications are less documented .

Physicochemical and Reactivity Comparison

Table 1: Substituent Effects on Reactivity

Compound Electron-Withdrawing Groups Electron-Donating Groups Reactivity in Nucleophilic Substitution
1-Chloro-5-methoxy-2,4-DNB 2 × NO₂, 1 × Cl 1 × OCH₃ Moderate (Cl activated by NO₂)
1-Chloro-2,4-dimethoxy-5-NB 1 × NO₂, 1 × Cl 2 × OCH₃ Low (deactivated by OCH₃)
CDNB 2 × NO₂, 1 × Cl None High (strongly activated)

Mechanistic and Kinetic Insights

  • Nucleophilic Aromatic Substitution :

    • The target compound’s chlorine at position 1 is activated by nitro groups at positions 2 and 4, facilitating substitution with amines or thiols. Methoxy at position 5 may direct nucleophiles to specific ring positions .
    • Kinetics : Reactions with hydrazine follow pseudo-first-order kinetics, with rate constants influenced by substituent electronic effects. For example, 1-methoxy-2,4-dinitrobenzene reacts faster than chloro analogs due to reduced steric hindrance .
  • GST Enzyme Interactions :

    • CDNB’s high GST affinity (kₐₜ ≈ 68 nmol/min/mg) contrasts with the target compound’s untested activity. Methoxy substitution could reduce catalytic efficiency, as seen in ethacrynic acid’s IC₅₀ shift from 4.38 µM (CDNB) to 17 µM (alternative substrates) .

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